molecular formula C24H32N6O4 B2413587 9-(4-ethoxyphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 848735-03-5

9-(4-ethoxyphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2413587
CAS No.: 848735-03-5
M. Wt: 468.558
InChI Key: CTEOGBFCSJIKCW-UHFFFAOYSA-N
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Description

9-(4-Ethoxyphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a purine core fused with a tetrahydropyrimidine ring, and various functional groups such as ethoxyphenyl, dimethyl, and morpholinoethyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-ethoxyphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multi-step organic synthesis

    Purine Core Synthesis: The purine core can be synthesized via the condensation of appropriate amines with formamide derivatives under acidic or basic conditions.

    Tetrahydropyrimidine Ring Formation: The tetrahydropyrimidine ring is introduced through cyclization reactions involving suitable precursors such as dihydropyrimidines.

    Functional Group Introduction: The ethoxyphenyl, dimethyl, and morpholinoethyl groups are introduced through nucleophilic substitution reactions, often using reagents like ethyl bromide, dimethyl sulfate, and morpholine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl and morpholinoethyl groups, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the purine core or the tetrahydropyrimidine ring, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the ethoxyphenyl and morpholinoethyl groups, using reagents like sodium ethoxide or morpholine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium ethoxide in ethanol.

Major Products

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Formation of reduced purine derivatives.

    Substitution: Formation of substituted purine derivatives with modified functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful in the study of enzyme mechanisms and cellular pathways.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications

Industry

In the industrial sector, the compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of 9-(4-ethoxyphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways affected by this compound include nucleotide synthesis and signal transduction pathways, which are crucial for cellular function and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 9-(4-Methoxyphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
  • 9-(4-Ethylphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Uniqueness

The uniqueness of 9-(4-ethoxyphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione lies in its specific functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, the ethoxyphenyl group provides unique steric and electronic properties, enhancing its interaction with biological targets and its utility in synthetic chemistry.

Properties

IUPAC Name

9-(4-ethoxyphenyl)-1,7-dimethyl-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N6O4/c1-4-34-19-7-5-18(6-8-19)29-15-17(2)16-30-20-21(25-23(29)30)26(3)24(32)28(22(20)31)10-9-27-11-13-33-14-12-27/h5-8,17H,4,9-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTEOGBFCSJIKCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCN5CCOCC5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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